molecular formula C20H17F2NO4S B2772411 4-fluoro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide CAS No. 946319-34-2

4-fluoro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide

Cat. No. B2772411
CAS RN: 946319-34-2
M. Wt: 405.42
InChI Key: VWYZOHWUZHRDJX-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structure. It might also include information about its role or uses, such as whether it’s used in any industrial processes or research .


Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from its constituent elements or from other compounds. It might also include information about the conditions required for the synthesis, such as temperature and pressure, and the yield of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used might include X-ray crystallography, NMR spectroscopy, or mass spectrometry .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It might include information about what other substances it reacts with, what the products of the reaction are, and what conditions are required for the reaction to occur .


Physical And Chemical Properties Analysis

This would include information about the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .

Scientific Research Applications

Insecticidal Activity

Flubendiamide is a novel class of insecticide with a unique chemical structure that includes fluorine and sulfonyl substituents, similar to the compound of interest. It exhibits strong insecticidal activity, especially against lepidopterous pests, and is distinguished by a novel mode of action, making it a potential candidate for integrated pest management programs (Tohnishi et al., 2005).

Molecular Imaging

A molecular imaging probe, selective for serotonin 1A receptors, utilizes a structure incorporating fluorine atoms for positron emission tomography (PET) imaging. This approach is used for quantifying receptor densities in Alzheimer's disease, showcasing the potential of fluorine-containing compounds in diagnostic imaging and neurological research (Kepe et al., 2006).

Crystallography and Molecular Structure

The crystal structures of N-(arylsulfonyl)-4-fluorobenzamides were analyzed to understand their conformational behaviors. These studies contribute to the knowledge of molecular interactions and the design of compounds with desired physical and chemical properties (Suchetan et al., 2016).

Safety And Hazards

This would include information about any risks associated with handling or using the compound, such as toxicity, flammability, or environmental impact .

Future Directions

This could include potential future uses for the compound, areas of research that could be explored, or ways that the synthesis or use of the compound could be improved .

properties

IUPAC Name

4-fluoro-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO4S/c1-13-11-16(8-9-17(13)22)28(25,26)19(18-3-2-10-27-18)12-23-20(24)14-4-6-15(21)7-5-14/h2-11,19H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYZOHWUZHRDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide

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